OH Radical Reaction Kinetics: Allyl Alcohol Reacts 4× Faster Than Propargyl Alcohol
In gas-phase hydroxyl radical (OH) reactions, allyl alcohol (CH2=CHCH2OH) exhibits a bimolecular rate constant of (3.7±0.5)×10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at room temperature, compared to (9.2±1.4)×10⁻¹² cm³ molecule⁻¹ s⁻¹ for propargyl alcohol (HC≡CCH2OH) . This difference of a factor of approximately 4.0 (i.e., allyl alcohol reacts ~4× faster with OH radicals) is attributed to the higher electron density of the allylic double bond facilitating OH addition.
| Evidence Dimension | Bimolecular rate constant for OH radical reaction (k_OH) at 298 K, 10–20 Torr |
|---|---|
| Target Compound Data | (3.7±0.5)×10⁻¹¹ cm³ molecule⁻¹ s⁻¹ |
| Comparator Or Baseline | Propargyl alcohol: (9.2±1.4)×10⁻¹² cm³ molecule⁻¹ s⁻¹ |
| Quantified Difference | Allyl alcohol reacts 4.0× faster than propargyl alcohol |
| Conditions | Gas-phase, laser photolysis–laser induced fluorescence (LP-LIF), room temperature, 10–20 Torr |
Why This Matters
This 4-fold difference in atmospheric oxidation rate directly impacts the environmental fate modeling and half-life estimation of these compounds, influencing regulatory and safety assessments for industrial use and emissions.
- [1] Upadhyaya, H. P., Kumar, A., Naik, P. D., Sapre, A. V., & Mittal, J. P. (2001). Kinetics of OH radical reaction with allyl alcohol (H2C=CHCH2OH) and propargyl alcohol (HC≡CCH2OH) studied by LIF. Chemical Physics Letters, 349(3-4), 279-285. View Source
